METHYL 4-(2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE
Overview
Description
METHYL 4-(2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a benzoate ester linked to a dihydropyrimidine moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylethyl halide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the dihydropyrimidine intermediate with a thiol compound.
Acetamido Group Addition: The acetamido group is introduced through an acylation reaction using acetic anhydride.
Esterification: Finally, the benzoate ester is formed by esterifying the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic uses.
Pharmaceutical Research: It can be used in the development of new pharmaceutical formulations and drug delivery systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of METHYL 4-(2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets in the body. The dihydropyrimidine moiety is known to inhibit enzymes such as dihydrofolate reductase, which is involved in DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
METHOTREXATE: A well-known dihydrofolate reductase inhibitor used in cancer treatment.
PEMETREXED: Another dihydrofolate reductase inhibitor with similar applications in cancer therapy.
Uniqueness
METHYL 4-(2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific structural features, such as the phenylethyl group and the sulfanyl linkage, which may confer distinct biological activities and therapeutic potential compared to other dihydrofolate reductase inhibitors.
Properties
IUPAC Name |
methyl 4-[[2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-30-21(29)16-7-9-17(10-8-16)24-20(28)14-31-22-25-19(27)13-18(23)26(22)12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14,23H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUSCCLLYUFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2CCC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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